
2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered cyclic amine, and an isoindole group, which is a polycyclic compound consisting of a benzene ring fused to a pyrrole ring . The presence of a benzoyl group indicates a potential for various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the azetidine ring, followed by the introduction of the benzoyl and isoindole groups. The exact methods would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The azetidine ring provides a degree of strain to the molecule, which can influence its reactivity. The benzoyl and isoindole groups are aromatic, which contributes to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the azetidine, benzoyl, and isoindole groups. The azetidine ring, being strained, would be prone to ring-opening reactions. The benzoyl group could undergo various substitution reactions, while the isoindole group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability would be influenced by the presence and arrangement of the azetidine, benzoyl, and isoindole groups .Applications De Recherche Scientifique
Anti-Tubercular Activity
This compound has garnered interest due to its potential as an anti-tubercular agent. Tuberculosis (TB) remains a major global health concern, and the emergence of drug-resistant strains necessitates the search for novel therapeutic options. Researchers have synthesized and evaluated derivatives of this compound for their activity against Mycobacterium tuberculosis (MTB). Notably, several compounds from this series demonstrated significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM . These findings highlight its promise as a potential TB drug candidate.
Imidazole Derivatives
The compound’s structure contains an imidazole moiety, which is a five-membered heterocyclic ring. Imidazoles exhibit diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers have explored imidazole-containing compounds for their therapeutic potential in various contexts . Further investigations into the specific effects of this compound’s imidazole ring could reveal additional applications.
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(3-chlorobenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-12-5-3-4-11(8-12)16(22)20-9-13(10-20)21-17(23)14-6-1-2-7-15(14)18(21)24/h1-5,8,13-15H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYQKUBTKJMJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

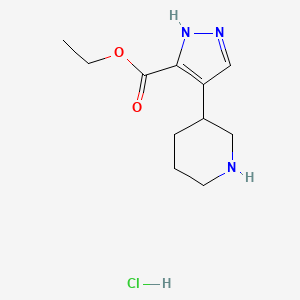
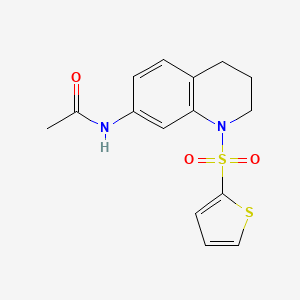
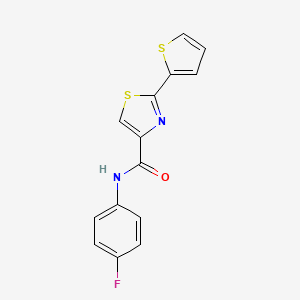
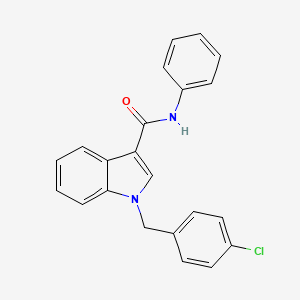
![1,1-Dichlorospiro[3.3]heptan-2-one](/img/structure/B2607989.png)
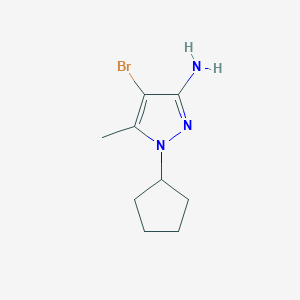
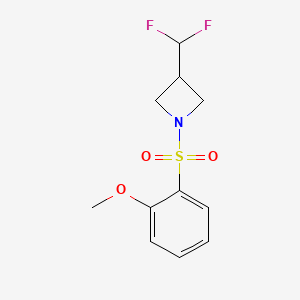
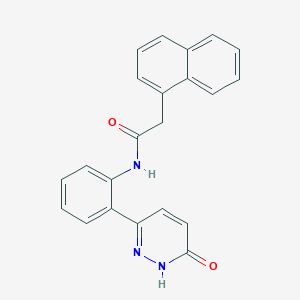
![N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2607996.png)
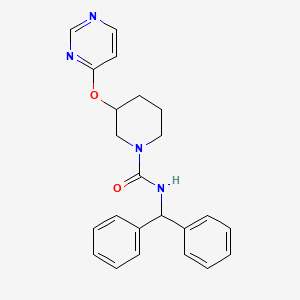
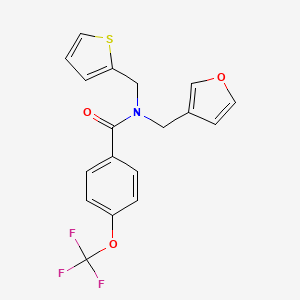
![N-(3-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2608001.png)
![5-[(3-Ethyl-5-methyltriazol-4-yl)methyl]-1,2,5-dithiazepane](/img/structure/B2608003.png)
![N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2608004.png)